molecular formula C19H20N2O4S2 B2937336 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide CAS No. 941967-75-5

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide

Cat. No.: B2937336
CAS No.: 941967-75-5
M. Wt: 404.5
InChI Key: AYXNXLJEUSCJCI-UHFFFAOYSA-N
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Description

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thiophene ring, and a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable precursor, such as a diene and a sulfur source.

    Introduction of the cyano group: This step often involves the use of a cyanation reagent, such as sodium cyanide or potassium cyanide, under appropriate conditions.

    Attachment of the methoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base like pyridine.

    Formation of the butanamide linkage: This step involves the reaction of the intermediate with a suitable amine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alcohols, under basic conditions.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted methoxybenzenesulfonyl derivatives.

Scientific Research Applications

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide involves its interaction with specific molecular targets. The cyano group and the thiophene ring are key functional groups that enable the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide
  • 4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Uniqueness

N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide is unique due to the presence of the methoxybenzenesulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-25-13-7-9-14(10-8-13)27(23,24)11-3-6-18(22)21-19-16(12-20)15-4-2-5-17(15)26-19/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXNXLJEUSCJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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